Product packaging for 4-Aminopiperidine-2,6-dione(Cat. No.:)

4-Aminopiperidine-2,6-dione

Cat. No.: B7807512
M. Wt: 128.13 g/mol
InChI Key: ZVHQEXASXNGICA-UHFFFAOYSA-N
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Description

Contextualization within Aminopiperidine-2,6-dione Systems

The aminopiperidine-2,6-dione family of compounds is characterized by a piperidine-2,6-dione (also known as glutarimide) ring bearing an amino group. The position of this amino group on the ring is crucial, giving rise to distinct isomers with differing chemical and biological properties. The most studied isomer is 3-aminopiperidine-2,6-dione (B110489), which forms the core structure of immunomodulatory drugs like thalidomide (B1683933), lenalidomide, and pomalidomide. wikipedia.orgnih.gov These drugs have significant applications in treating various cancers and inflammatory diseases. smolecule.com

4-Aminopiperidine-2,6-dione, the 4-amino isomer, is a less explored but equally intriguing member of this family. Its structural difference, with the amino group at the 4-position, alters the molecule's three-dimensional shape and electronic properties compared to its 3-amino counterpart. This distinction opens up new avenues for chemists to design and synthesize novel derivatives with potentially different biological targets and therapeutic applications. Research into this compound and its derivatives is driven by the desire to expand the chemical space around the privileged piperidine-2,6-dione scaffold and discover new chemical entities with unique pharmacological profiles. For instance, novel derivatives of 4-aminopiperidine (B84694) have been synthesized and investigated for their potential as antidiabetic agents, showcasing the therapeutic promise of this structural motif. researchgate.netnih.gov

Importance of the Piperidine-2,6-dione Scaffold in Synthetic Chemistry

The piperidine-2,6-dione, or glutarimide (B196013), ring is considered a "privileged scaffold" in medicinal chemistry. wikipedia.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The glutarimide structure is a key component in a variety of pharmacologically active compounds beyond the famous immunomodulators, including certain antibiotics and anticonvulsants. wikipedia.org

The significance of the piperidine-2,6-dione scaffold in synthetic chemistry lies in its utility as a versatile building block. vulcanchem.com Its cyclic imide functionality can be readily modified, allowing for the introduction of various substituents at different positions of the ring. This chemical tractability enables the creation of large libraries of diverse molecules for high-throughput screening and lead optimization in drug development programs. The development of novel synthetic methods to construct and functionalize the piperidine-2,6-dione ring remains an active area of research, aiming to provide more efficient and practical routes to these valuable compounds. nih.govresearchgate.net The synthesis of derivatives has been explored for applications such as potential antipsychotics and as modulators of the cereblon (CRBN) protein, which is a key target for immunomodulatory drugs. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B7807512 4-Aminopiperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHQEXASXNGICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminopiperidine 2,6 Dione and Its Derivatives

General Strategies for Piperidine-2,6-dione Core Construction

The construction of the foundational piperidine-2,6-dione ring system can be achieved through various synthetic strategies, primarily involving the cyclization of linear precursors or the modification of existing heterocyclic frameworks.

The most common approach to the piperidine-2,6-dione core involves the cyclization of an appropriate acyclic precursor. These methods vary in their starting materials, catalysts, and reaction conditions, offering flexibility for different substitution patterns.

One established method involves the reaction of glutaric anhydride (B1165640) with a primary amine or aniline (B41778) derivative. researchgate.net The resulting intermediate is then cyclized to form the dione (B5365651) ring. For instance, a two-step process begins with the reflux of an aniline derivative and glutaric anhydride in toluene. researchgate.net The resulting crude product is then treated with 1,1'-carbonyldiimidazole (B1668759) in chloroform (B151607) to induce cyclization. researchgate.net A greener alternative utilizes glutaric acid and a primary amine, catalyzed by zinc chloride (ZnCl2) and refluxed in ethanol, which offers mild reaction conditions and operational simplicity. derpharmachemica.com

Other notable cyclization strategies include:

Dieckmann Condensation: This method involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield 4-piperidones, which can be further oxidized. dtic.mil

From Baylis-Hillman Adducts: A one-pot, multi-step process can transform Baylis-Hillman adducts (3-hydroxy-2-methylenealkanenitriles) into 3-arylidene(or alkylidene)piperidine-2,6-diones through a sequence of Johnson-Claisen rearrangement, partial hydrolysis, and cyclization. researchgate.net

From Acrylates and Acrylamides: A transition-metal-free approach allows for the construction of substituted piperidine-2,6-diones from methyl acetates and acrylamides. researchgate.net

Table 1: Summary of Cyclization Approaches for Piperidine-2,6-dione Core

MethodKey PrecursorsKey Reagents/ConditionsReference
Anhydride CyclizationGlutaric anhydride, Aniline derivative1) Toluene, reflux; 2) 1,1'-Carbonyldiimidazole, Chloroform, reflux researchgate.net
Green CatalysisGlutaric acid, Primary amineZnCl2, Ethanol, reflux derpharmachemica.com
Baylis-Hillman RouteBaylis-Hillman adducts (from aldehydes and acrylonitrile)One-pot: Johnson-Claisen rearrangement, hydrolysis, cyclization researchgate.net
Dieckmann CondensationPrimary amine, Alkyl acrylateBase-mediated intramolecular condensation dtic.mil
Metal-Free ApproachMethyl acetates, AcrylamidesTransition-metal-free conditions researchgate.net

Once the core piperidine-2,6-dione ring is formed, further derivatization allows for the introduction of various functional groups to modulate the molecule's properties. These modifications are central to the development of novel therapeutic agents, such as thalidomide (B1683933) analogs. google.comgoogleapis.com Research in this area has led to the synthesis of derivatives with potent activity at multiple receptors, including dopamine (B1211576) and serotonin (B10506) receptors, for applications as atypical antipsychotics. nih.gov The development of these novel derivatives often involves retaining the core physiological activity of a parent compound while designing out undesirable side effects. googleapis.com

Targeted Synthesis of 4-Aminopiperidine-2,6-dione Derivatives

The synthesis of derivatives specifically bearing a 4-amino group on the piperidine-2,6-dione scaffold requires precise control over the introduction and subsequent functionalization of the amino moiety.

The 4-aminopiperidine (B84694) scaffold is a common building block used as a synthetic linker in a variety of therapeutic agents. nih.govnih.gov A general strategy involves starting with a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine, and building the rest of the molecule around it. A common synthetic pathway is reductive amination of the protected 4-aminopiperidine with an aldehyde (e.g., 2-phenyl acetaldehyde) to form a key intermediate. nih.gov This intermediate can then be subjected to a variety of coupling reactions with electrophiles, followed by deprotection of the Boc group, to generate a diverse library of analogs. nih.gov This modular approach facilitates the systematic exploration of structure-activity relationships by allowing for variation in different regions of the final molecule. nih.gov

Selective functionalization of the 4-amino group is crucial for creating targeted derivatives. The choice of reaction conditions depends on the desired functionality to be installed. Based on synthetic campaigns targeting related 4-aminopiperidine scaffolds, several reliable methods have been established. nih.gov

Alkylation: Achieved by reacting the amine with alkyl bromides in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. nih.gov

Amide Formation: Acylation can be performed using an acyl chloride (e.g., benzoyl chloride) with a base like triethylamine (B128534) (NEt3) in a solvent such as dichloromethane (B109758) (DCM). nih.gov

Sulfonamide Formation: Sulfonylation proceeds similarly, using a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions. nih.gov

These reactions are typically followed by an acidic deprotection step (e.g., 4N HCl in dioxane) to remove the Boc protecting group from the piperidine (B6355638) nitrogen. nih.gov

Table 2: Reaction Conditions for Functionalization of the 4-Amino Group

TransformationReagentsBaseSolventReference
Reductive AminationAldehyde, NaBH(OAc)3-DCE nih.gov
AlkylationAlkyl bromideK2CO3THF nih.gov
Acylation (Amide)Acyl chlorideNEt3DCM nih.gov
Sulfonylation (Sulfonamide)Sulfonyl chlorideNEt3DCM nih.gov
Boc-Deprotection4N HCl-Dioxane nih.gov

Abbreviations: NaBH(OAc)3, Sodium triacetoxyborohydride; DCE, Dichloroethane; K2CO3, Potassium carbonate; THF, Tetrahydrofuran; NEt3, Triethylamine; DCM, Dichloromethane.

Advanced Synthetic Approaches for 4-Aminopiperidine Scaffolds

Modern organic synthesis offers a range of advanced methods for constructing the piperidine ring with high levels of control over stereochemistry and substitution patterns. These approaches are critical for accessing complex and enantiomerically pure 4-aminopiperidine derivatives.

Intramolecular cyclization is a powerful strategy, with several catalytic systems available. nih.gov These include:

Metal-Catalyzed Cyclization: Transition metals like palladium and nickel can catalyze various cyclization reactions, such as the aza-Heck reaction, to form the piperidine ring. nih.gov A base-free Pd(DMSO)2(TFA)2 catalyst system has been used for Wacker-type aerobic oxidative cyclization of alkenes to access piperidines. organic-chemistry.org

Radical Cyclization: Radical-based methods can form piperidine rings via 1,6-hydrogen atom transfer or by cyclization of intermediates like 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov

Asymmetric Synthesis: Enantioselective methods are crucial for producing chiral piperidines. This can involve Pd-catalyzed enantioselective aminochlorination of alkenes or the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxi-piperidine to prepare specific stereoisomers of substituted 4-aminopiperidines. organic-chemistry.orgresearchgate.net

N-Heterocyclization: Iridium complexes can catalyze the efficient N-heterocyclization of primary amines with diols to synthesize a variety of cyclic amines, including piperidines. organic-chemistry.org

These advanced methods provide powerful tools for medicinal chemists to construct complex molecular architectures based on the 4-aminopiperidine scaffold, enabling the synthesis of next-generation therapeutic agents.

Flow Chemistry Applications in 4-Aminopiperidine Synthesis

Continuous-flow chemistry, where reactants are pumped through a network of tubes or microreactors, presents a powerful alternative to conventional batch synthesis. This methodology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency and scalability. dntb.gov.ua

While specific literature detailing a complete end-to-end flow synthesis of this compound is not extensively published, the principles of flow chemistry can be applied to its known synthetic precursors. A conventional synthesis of the piperidine-2,6-dione core often involves the reaction of a corresponding amine with glutaric anhydride, followed by cyclization. researchgate.net Such a process is amenable to translation into a continuous-flow system.

The key benefits of applying flow chemistry to this synthesis would include:

Precise Temperature Control: The cyclization step often requires heating. Flow reactors provide superior thermal management, preventing hotspots and minimizing the formation of impurities.

Efficient Mixing: Micromixers in flow systems ensure rapid and homogeneous mixing of reactants, which can accelerate reaction rates and improve yields compared to stirred-tank reactors.

A hypothetical translation of a batch synthesis for a piperidine-2,6-dione derivative to a continuous-flow setup is outlined below.

StepBatch Process DescriptionHypothetical Flow Chemistry AdaptationPotential Advantages
1. Amide Formation Reaction of an amine with glutaric anhydride in a solvent like toluene, typically heated to reflux for several hours. researchgate.netA solution of the amine and a solution of glutaric anhydride are continuously pumped and combined in a T-mixer before entering a heated reactor coil.Precise control over reaction time (residence time) and temperature; improved heat transfer leading to fewer side products.
2. Cyclization The intermediate from Step 1 is dissolved in a solvent with a cyclizing agent (e.g., 1,1'-carbonyldiimidazole) and heated to reflux for an extended period. researchgate.netThe output stream from the first reactor coil is mixed with a solution of the cyclizing agent and enters a second heated reactor coil.Enhanced safety by handling reactive intermediates in small volumes; potential for higher temperatures to accelerate the reaction, reducing overall process time.
3. Purification The final product is isolated through cooling, precipitation, filtration, and washing. researchgate.netThe output from the second reactor can be passed through a continuous crystallization or liquid-liquid extraction unit for in-line purification.Automation of the purification process, leading to higher throughput and consistency.

This modular approach highlights how flow chemistry can transform traditional multi-step batch syntheses into a more efficient, controlled, and scalable manufacturing process.

Stereoselective Synthesis Considerations for this compound

The 4-amino position of the this compound structure is a prochiral center. Therefore, the synthesis of this compound can result in a racemic mixture of two enantiomers (R and S). As the stereochemistry of pharmacologically active molecules is often critical to their function—a concept famously highlighted by the different properties of the enantiomers of the related 3-substituted analogue, thalidomide—methods to control this stereochemistry are of significant scientific interest. nih.gov

The stereoselective synthesis of 4-aminopiperidines is an established field, providing strategies that could potentially be adapted to produce enantiomerically enriched this compound. rsc.orgmdpi.com A primary strategy involves the stereocontrolled introduction of the amino group onto a chiral piperidine precursor.

One extensively documented approach involves the diastereoselective nucleophilic substitution of a leaving group at the C4 position of a pre-existing chiral piperidine ring system. Research has demonstrated efficient and highly stereoselective routes to orthogonally protected chiral 2-substituted-4-aminopiperidines. rsc.org This methodology relies on controlling the stereochemistry of an initial precursor, such as a 4-hydroxypiperidine, and then performing a substitution reaction that proceeds with a predictable stereochemical outcome (e.g., inversion of configuration). rsc.org

A representative sequence for the stereoselective introduction of an amino-group equivalent at the C4 position is detailed in the following table, based on published findings for related structures. rsc.org

StepReactionReagentsStereochemical OutcomeResearch Finding
1. Activation Conversion of a hydroxyl group at C4 to a good leaving group.Methanesulfonyl chloride (MsCl), baseThe stereocenter at C4 is retained during the formation of the mesylate.The hydroxy group at the C4 position is converted into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution. rsc.org
2. Substitution SN2 reaction with an azide (B81097) nucleophile.Sodium azide (NaN₃)Inversion of configuration at the C4 center.Diastereoselective nucleophilic substitution using sodium azide affords the corresponding azido (B1232118) derivative with high stereocontrol. rsc.org
3. Reduction Reduction of the azide group to a primary amine.Hydrogenation (e.g., H₂, Pd/C) or other reducing agents (e.g., LiAlH₄)The stereocenter at C4 is retained.The azido group serves as a precursor to the amine and can be reduced without affecting the newly established stereocenter. rsc.orgnih.gov

This sequence effectively transforms a chiral alcohol into a chiral amine with a defined stereochemistry. While this specific route was developed for 2-substituted-4-aminopiperidines, the fundamental chemical principles—activation, stereospecific substitution with an amine surrogate, and final reduction—provide a validated blueprint for the potential stereoselective synthesis of chiral this compound from a suitable chiral 4-hydroxy-piperidine-2,6-dione precursor.

Chemical Reactivity and Derivatization Strategies of the 4 Amino 2,6 Dione Moiety

Chemical Transformations Involving the 4-Amino Group

The exocyclic primary amino group at the C4 position of the piperidine-2,6-dione ring is a potent nucleophile, making it the primary site for a variety of chemical transformations. Its reactivity allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The lone pair of electrons on the nitrogen atom of the 4-amino group readily participates in nucleophilic substitution reactions with various electrophiles. A prominent example of this reactivity is the Buchwald-Hartwig cross-coupling reaction. A recently developed protocol enables the direct C-N cross-coupling of unprotected aminoglutarimide with a range of (hetero)aryl halides. chemrxiv.orgnih.gov This method proceeds under mild conditions and demonstrates broad substrate scope, providing a powerful tool for creating diverse libraries of N-aryl derivatives. chemrxiv.orgnih.gov

The reaction's success with unprotected aminoglutarimide highlights the chemoselectivity of the 4-amino group, which can react preferentially over the less nucleophilic nitrogen atom within the glutarimide (B196013) ring. This transformation is particularly valuable for synthesizing Cereblon (CRBN) binding motifs, which are essential components of proteolysis-targeting chimeras (PROTACs). chemrxiv.orgnih.gov

Table 1: Buchwald-Hartwig Cross-Coupling of Aminoglutarimide with (Hetero)aryl Halides

Entry (Hetero)aryl Halide Ligand Base Solvent Yield (%)
1 4-Bromotoluene GPhos K3PO4 Dioxane 85
2 2-Chloropyridine XPhos Cs2CO3 Toluene 78
3 1-Bromo-4-methoxybenzene RuPhos K2CO3 THF 91
4 3-Bromobenzonitrile BrettPhos NaOtBu DMF 75

Data is representative of typical conditions and yields reported in the literature for aminoglutarimide C-N cross-coupling. chemrxiv.orgnih.gov

The nucleophilic character of the 4-amino group makes it highly susceptible to acylation and alkylation. These reactions are fundamental strategies for derivatization, allowing for the introduction of amide, sulfonamide, and various alkyl functionalities.

Acylation is commonly achieved by treating the 4-aminopiperidine-2,6-dione with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For instance, acylation of a 4-aminopiperidine (B84694) scaffold with benzoyl chloride under basic conditions (e.g., triethylamine (B128534) in dichloromethane) readily forms the corresponding benzamide (B126) derivative. nih.gov This straightforward reaction can be used to introduce a vast array of acyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Alkylation strategies often involve reductive amination or direct reaction with alkyl halides. Reductive amination of a 4-aminopiperidine with an aldehyde or ketone, using a reducing agent like sodium triacetoxyborohydride, is a versatile method for generating secondary or tertiary amine derivatives. nih.gov Direct N-alkylation can be accomplished by reacting the amine with alkyl bromides or other alkylating agents, typically in the presence of a non-nucleophilic base such as potassium carbonate to scavenge the acid byproduct. nih.gov

Table 2: Representative Acylation and Alkylation Reactions of 4-Aminopiperidine Scaffolds

Reaction Type Electrophile Reagents/Conditions Product Type
Acylation Benzoyl chloride NEt3, DCM, RT N-Benzoyl derivative
Sulfonylation Benzenesulfonyl chloride K2CO3, THF, 60°C N-Benzenesulfonyl derivative
Reductive Amination 2-Phenylacetaldehyde NaBH(OAc)3, DCE, RT N-(2-Phenylethyl) derivative
Alkylation Benzyl bromide K2CO3, THF, 60°C N-Benzyl derivative

These examples are based on established synthetic methods for 4-aminopiperidine scaffolds. nih.gov

Functionalization of the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione (glutarimide) ring itself offers opportunities for functionalization, although its reactivity is distinct from that of the exocyclic amino group. The key sites for modification are the imide nitrogen and the α-carbons (C3 and C5).

The imide proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation of the glutarimide ring. However, these reactions often require harsher conditions compared to the derivatization of the 4-amino group. N-Acyl-glutarimides, in particular, are known to be highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond within the twisted imide structure.

The methylene (B1212753) protons at the C3 and C5 positions, being α to the carbonyl groups, are also acidic and can be removed by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at these positions. This strategy allows for the synthesis of α-substituted and α,α- or α,β-disubstituted piperidine-2,6-diones.

Furthermore, the glutarimide ring can undergo ring-opening reactions. For example, treatment of N-acyl glutarimides with lithium hydroxide (B78521) can trigger a hydrolytic ring-opening followed by selective C-N bond cleavage to yield primary amides under mild conditions. While this represents a degradation of the core structure, it highlights the inherent reactivity of the imide bonds.

Design Principles for Structural Analogues with Modified Reactivity

The design of structural analogues of this compound with modified reactivity is guided by fundamental principles of physical organic chemistry. The goal is to rationally alter the electronic and steric properties of the molecule to fine-tune its chemical behavior and, consequently, its biological activity.

Modulating the Nucleophilicity of the 4-Amino Group: The reactivity of the amino group can be attenuated by introducing electron-withdrawing groups (EWGs) on the piperidine-2,6-dione ring or on a substituent attached to the imide nitrogen. EWGs would decrease the electron density on the 4-amino nitrogen, making it a weaker nucleophile. Conversely, electron-donating groups (EDGs) would enhance its nucleophilicity. Steric hindrance is another critical factor; introducing bulky substituents near the 4-amino group can sterically shield it, hindering its ability to react with electrophiles.

Altering the Acidity of the Ring Protons: The acidity of the protons on the imide nitrogen and at the C3/C5 positions can be modified. Attaching a strong EWG to the imide nitrogen (e.g., an N-acyl or N-sulfonyl group) significantly increases the acidity of the α-protons, facilitating their removal and subsequent functionalization via enolate chemistry.

By systematically applying these principles—modulating electronics through inductive and resonance effects, leveraging steric hindrance, and controlling conformational preferences—chemists can design and synthesize novel analogues of this compound with precisely controlled reactivity for various applications in chemical biology and drug development.

Computational and Theoretical Investigations of 4 Aminopiperidine 2,6 Dione Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. openaccesspub.org These methods allow for the detailed study of molecular characteristics that are often difficult to probe experimentally. scirp.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.orgnih.gov It has been applied to study the reactivity descriptors of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, specifically comparing a highly potent compound (referred to as 9i) with the least potent one (9a) to understand the structural basis of their activity. researchgate.netnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in quantum chemistry for predicting a molecule's reactivity. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

In a comparative study of two 4-aminopiperidine (B84694) derivatives, DFT calculations were used to determine their HOMO-LUMO energies and related reactivity descriptors. researchgate.netnih.gov The results indicated that the more potent compound (9i) had a smaller energy gap compared to the least potent compound (9a), suggesting it is softer and more reactive. researchgate.netnih.gov

Table 1: Calculated HOMO-LUMO Energies and Reactivity Descriptors

Parameter Compound 9i (Most Potent) Compound 9a (Least Potent)
HOMO (eV) -5.70 -5.67
LUMO (eV) -1.53 -1.19
Energy Gap (ΔE) 4.17 4.48
Hardness (η) 2.08 2.24
Softness (S) 0.47 0.44
Electronegativity (χ) 3.61 3.43

This table is generated based on findings reported in computational studies of 4-aminopiperidine derivatives. researchgate.netnih.gov

The Molecular Electrostatic Potential (ESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It visually represents the charge distribution, with different colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov

For a potent 4-aminopiperidine derivative (9i), an ESP map was generated to understand its reactivity. researchgate.netnih.gov The map revealed that the negative potential was concentrated around the electronegative oxygen and nitrogen atoms of the quinazoline (B50416) and uracil (B121893) rings. In contrast, the positive potential was located on the hydrogen atoms of the piperidine (B6355638) and methyl groups. This distribution helps to explain the molecule's interaction with its biological target, highlighting the regions likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov

DFT calculations can also be used to derive various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the stability and reactivity of molecules. researchgate.netrsc.org These parameters provide insight into the thermodynamic feasibility of chemical processes. A computational study on 4-aminopiperidine derivatives calculated these parameters to further characterize the molecules' properties. researchgate.netnih.gov

Table 2: Calculated Thermochemical Parameters

Parameter Compound 9i (Most Potent) Compound 9a (Least Potent)
Enthalpy (kcal/mol) 915.14 823.59
Gibbs Free Energy (kcal/mol) 831.62 745.28
Entropy (cal/mol·K) 280.03 262.43

This table is generated based on findings reported in computational studies of 4-aminopiperidine derivatives. researchgate.netnih.gov

Theoretical vibrational spectroscopy, often calculated using DFT, predicts the infrared (IR) spectrum of a molecule. rsc.org By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups. openaccesspub.org

A theoretical IR spectrum was calculated for a potent 4-aminopiperidine derivative (9i). researchgate.netnih.gov The predicted spectrum showed characteristic peaks corresponding to various functional groups, such as the C-H stretching of the aromatic ring, the C=O stretching of the uracil and quinazoline moieties, and the N-H stretching of the aminopiperidine group. The correlation between the theoretical and experimental spectra helps to validate the computed molecular geometry. researchgate.netnih.gov

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a powerful computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.comsemanticscholar.org In drug design, MD simulations are extensively used to investigate the stability of a ligand within the binding site of a protein, providing a more dynamic and realistic view of the molecular interactions compared to static docking methods. nih.govmdpi.com

In the computational investigation of a potent 4-aminopiperidine derivative (9i), MD simulations were performed to validate its stability at the active site of the dipeptidyl peptidase-4 (DPP4) enzyme. researchgate.netnih.gov The simulations demonstrated that the ligand formed a stable complex with the enzyme's active site residues throughout the simulation period. This stability confirmed the favorable binding interactions predicted by molecular docking and supported the rationale behind the compound's design as a potent inhibitor. researchgate.netnih.gov

Conformational Analysis of 4-Aminopiperidine-2,6-dione Scaffolds

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. The piperidine-2,6-dione ring can adopt several conformations, with the chair and boat forms being the most significant. The position and orientation of the amino group at the 4-position are critical for molecular recognition by biological targets.

Computational studies, often employing quantum mechanics and molecular mechanics methods, are used to determine the relative energies of different conformers and the energy barriers between them. For instance, the stereochemistry of the 3-aminopiperidine-2,6-dione (B110489) moiety, a closely related structure, is known to be a critical determinant of its biological effects, as seen in thalidomide (B1683933) and its analogs. nih.gov The S and R enantiomers can have vastly different therapeutic and toxicological profiles, underscoring the importance of stereochemistry and conformation. nih.gov

The conformational landscape of these scaffolds is influenced by the nature of substituents on the amino group and the piperidine ring nitrogen. These substituents can introduce steric and electronic effects that favor specific conformations, thereby influencing the molecule's ability to fit into a target's binding site.

Ligand-Target Binding Interactions and Stability Assessments

Understanding how derivatives of this compound interact with their biological targets is fundamental to drug design. Molecular docking and molecular dynamics simulations are powerful tools used to predict and analyze these interactions at an atomic level. These methods can elucidate the binding modes of ligands and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and stability.

For example, derivatives of the related 4-aminopiperidine scaffold have been identified as inhibitors of hepatitis C virus (HCV) assembly. nih.gov Computational models can be used to visualize how these molecules fit into the binding pocket of their target protein, guiding the optimization of the scaffold to enhance potency and improve pharmacokinetic properties. nih.gov Similarly, 4-phenylpiperidine-2,6-dione (B1266656) derivatives have been designed as ligands for α₁-adrenoceptor subtypes, and binding data from these studies can be used to refine pharmacophoric models. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

The stability of the ligand-target complex is often assessed by calculating the binding free energy. This theoretical value can help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies, which are closely related to structure-activity relationship (SAR) studies, aim to understand how the chemical structure of a molecule influences its reactivity and, consequently, its biological activity. For derivatives of this compound, these studies often involve systematic modifications of the core structure and evaluation of the resulting changes in activity.

For instance, in the development of 4-aminopiperidine derivatives as cognition-enhancing drugs, modifications to the piperazine (B1678402) ring of existing nootropic drugs led to the discovery of potent 4-aminopiperidine analogues. nih.gov One such compound demonstrated high activity, highlighting it as a potential lead for developing treatments for neurodegenerative diseases. nih.gov

In another example, the antifungal activity of 4-aminopiperidine derivatives targeting ergosterol (B1671047) biosynthesis has been explored. mdpi.com The nature of the substituents at both nitrogen atoms of the 4-aminopiperidine core was systematically modified to fine-tune the antifungal activity. mdpi.com Such studies generate valuable data that can be used to build predictive quantitative structure-activity relationship (QSAR) models. QSAR models mathematically correlate structural features of molecules with their biological activities, providing a tool for designing new compounds with improved properties.

The following table summarizes the structure-activity relationships for a series of 4-aminopiperidine derivatives as antifungal agents, showcasing how modifications to the N-substituents impact their minimum inhibitory concentration (MIC).

CompoundR1R2MIC (µg/mL) vs. Candida spp.MIC (µg/mL) vs. Aspergillus spp.
2a Benzyl4-(tert-butyl)benzyl1-41-8
2b --Lower than amorolfine (B1665469) hydrochlorideLower than amorolfine hydrochloride
6a --Incomplete growth inhibitionIncomplete growth inhibition
2c --Efficiently inhibited growthIncomplete growth inhibition for A. flavus and A. fumigatus

Data synthesized from a study on 4-aminopiperidines as novel antifungal agents. mdpi.com

The following table presents binding affinities of select 4-phenylpiperidine-2,6-dione derivatives for α₁-adrenoceptor subtypes, illustrating the impact of structural modifications on receptor affinity and selectivity.

CompoundLinkerRα₁A pKᵢα₁B pKᵢα₁D pKᵢ
34 Butyl2-Methoxyphenyl8.74--

Data from a study on novel 4-phenylpiperidine-2,6-dione derivatives as ligands for α₁-adrenoceptor subtypes. nih.gov

Application of 4 Aminopiperidine 2,6 Dione As a Synthetic Building Block

Precursor in Heterocyclic Chemistry

The dual functionality of 4-aminopiperidine-2,6-dione allows it to participate in a variety of chemical reactions to form more elaborate heterocyclic structures. The amine group can act as a nucleophile, while the dione (B5365651) portion can be involved in cyclization or condensation reactions, leading to the generation of diverse molecular frameworks.

A notable application of aminopiperidine derivatives is in the synthesis of fused heterocyclic systems, which are common motifs in biologically active compounds. For instance, researchers have successfully designed and synthesized novel hybrids of quinazoline (B50416), pyrimidine (B1678525) (uracil), and aminopiperidine as potential antidiabetic agents. nih.govnih.gov In this work, a multi-step synthetic sequence was employed to create a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives. nih.govnih.govresearchgate.net

The general synthetic approach involves coupling a substituted quinazoline moiety with a uracil (B121893) derivative, which is then linked to the aminopiperidine core. nih.govnih.gov This molecular hybridization strategy aims to combine the structural features of known active compounds to achieve enhanced biological activity. nih.gov The resulting fused systems have demonstrated promising inhibitory activity against specific biological targets, validating the use of the aminopiperidine scaffold as a central component for building complex, multi-ring structures. nih.govnih.govresearchgate.net

Below is a data table summarizing a selection of the synthesized quinazoline-uracil derivatives incorporating the aminopiperidine moiety and their reported biological activity.

Compound IDSubstituents on Quinazoline RingBiological Activity (IC₅₀)
9a HLeast Potent
9i 6-bromo, Chloro on phenyl moiety9.25 ± 0.57 µM
Data sourced from a study on novel DPP4 inhibitors. nih.govnih.govresearchgate.net

Spirocyclic systems, which contain two rings connected by a single common atom, have gained significant interest in medicinal chemistry due to their rigid, three-dimensional nature. acs.orgrsc.org The aminopiperidine scaffold serves as an excellent foundation for the construction of such spiro-heterocycles. Various synthetic strategies can be employed, often involving the formation of the second ring onto a pre-existing piperidine (B6355638) derivative. rsc.org

One common approach is to use a piperidone precursor, such as N-Boc-4-piperidone, and build the spirocyclic partner through reactions like 1,4-addition followed by cyclization. acs.orgacs.org For example, the synthesis of spirocyclic piperidine-pyrrolidine systems has been achieved by reacting an α,β-unsaturated ester derived from N-Boc-piperidone with a nitroalkane, followed by reduction and intramolecular cyclization to form the spiropyrrolidine ring. acs.orgacs.org Another method involves the photoredox-catalyzed radical hydroarylation of linear aryl halide precursors, which can cyclize to form complex spiropiperidines under mild conditions. nih.govnih.gov These methods highlight the adaptability of the piperidine core for creating diverse spirocyclic structures relevant to drug discovery. acs.orgrsc.org

Integration into Chemical Libraries for Discovery Platforms

The 4-aminopiperidine (B84694) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.netacs.org Consequently, it is an ideal candidate for inclusion in chemical libraries used for high-throughput screening (HTS) to identify new drug leads. The discovery of a 4-aminopiperidine (4AP) derivative as a potent inhibitor of Hepatitis C Virus (HCV) assembly originated from a large-scale screening of the NIH Molecular Libraries Small Molecule Repository (MLSMR). nih.govnih.gov

The initial hit compound, identified from a library of over 300,000 molecules, demonstrated efficacy in cell-based assays. nih.gov This discovery prompted a medicinal chemistry campaign to synthesize a focused library of 4AP analogs to optimize the initial hit. nih.govnih.gov This process, known as "scaffold hopping" or lead optimization, involves systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. researchgate.net By preparing a series of derivatives through methods like reductive amination and acylation, researchers were able to identify analogs with significantly improved characteristics. researchgate.netnih.gov This exemplifies how the 4-aminopiperidine core can be a foundational element in discovery platforms, leading from an initial screening hit to optimized preclinical candidates. nih.govnih.gov

Library TypeDescriptionRelevance of 4-Aminopiperidine Scaffold
High-Throughput Screening (HTS) Library Large, diverse collection of compounds for initial screening against biological targets.The 4-aminopiperidine scaffold was identified as a hit for HCV assembly inhibition from such a library. nih.gov
Focused/SAR Library Smaller, targeted library of analogs based on a known active scaffold.A focused library of 4AP derivatives was synthesized to improve potency and ADME properties. nih.govnih.gov
Scaffold Hopping Library Library designed to find new core structures with similar biological activity to a known lead.3-amino piperidine libraries have been used for "scaffold hopping" to discover new channel inhibitors. researchgate.net

Role in the Development of Advanced Molecular Probes

Molecular probes are essential tools for studying biological systems, allowing for the visualization and characterization of specific proteins or pathways. The structural features of this compound make it a suitable starting point for the development of such probes. Its ability to be elaborated into complex, rigid structures is key for achieving high affinity and selectivity for a biological target.

For instance, the development of novel heterocyclic scaffolds through multicomponent reactions can lead to potent and selective molecular probes. A library-friendly synthesis produced novel spiro-2,6-dioxopyrazine scaffolds from amino acids, ketones, and isocyanides. One resulting compound, UVM147, displayed high, nanomolar binding affinity for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders. Molecular docking studies confirmed that this novel scaffold occupies the same binding site as a known ligand used to crystallize the receptor. This demonstrates how scaffolds structurally related to piperidine-diones can be used to generate highly selective probes for complex biological targets. Furthermore, 4-anilidopiperidine derivatives have been synthesized and labeled with isotopes (e.g., ¹⁸F) to serve as PET tracers for in vivo imaging of specific targets like the μ-opioid receptor. researchgate.net The inherent properties of the aminopiperidine core contribute to the successful design of these advanced research tools.

Analytical Methodologies for Characterization of 4 Aminopiperidine 2,6 Dione and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-aminopiperidine-2,6-dione, providing detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

¹H NMR and ¹³C NMR: These techniques provide information on the number and types of hydrogen and carbon atoms in the molecule, respectively. For this compound, the expected chemical shifts are predicted based on the electronic environment of each nucleus. The piperidine-2,6-dione ring imposes a relatively rigid conformation, influencing the chemical shifts of the ring protons and carbons.

¹H NMR: The spectrum would be expected to show distinct signals for the amide proton (N-H), the amine protons (-NH₂), the proton at the C4 position (CH-NH₂), and the methylene (B1212753) protons at the C3 and C5 positions. The protons on C3 and C5 are diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, likely complex multiplets due to coupling with each other and with the C4 proton.

¹³C NMR: The spectrum would feature signals for the two carbonyl carbons (C2 and C6) at the downfield region (typically 170-180 ppm). Signals for the carbon bearing the amino group (C4) and the two methylene carbons (C3 and C5) would appear in the aliphatic region.

Predicted NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
NH (Amide)~8.0-9.0 (broad singlet)-
C2, C6 (C=O)-~172-175
C3, C5 (-CH₂-)~2.5-3.0 (multiplets)~30-35
C4 (-CH-)~3.5-4.0 (multiplet)~45-55
NH₂ (Amine)Variable, ~1.5-3.0 (broad singlet)-

NOESY and ROESY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the stereochemistry and conformation of molecules. These methods detect through-space interactions between protons that are close to each other, typically within 5 Å. For a substituted piperidine-2,6-dione ring, these experiments can establish the relative orientation of substituents. For instance, NOESY/ROESY can differentiate between a conformation where the C4-amino group is in an axial or equatorial position by observing correlations between the C4-proton and the axial or equatorial protons at the C3 and C5 positions.

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

MS Analysis: For this compound (molecular formula C₅H₈N₂O₂), the calculated monoisotopic mass is 128.0586 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 129.0664. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to gain structural information. The fragmentation pattern of the [M+H]⁺ ion of this compound is expected to involve characteristic losses of small neutral molecules and cleavage of the ring structure.

Predicted MS/MS Fragmentation Pathways

Precursor Ion (m/z)Key Fragment Ion (m/z)Predicted Neutral LossPlausible Fragment Structure
129.0664112.0399NH₃ (Ammonia)Loss of the C4 amino group
129.0664101.0709CO (Carbon Monoxide)Loss of a carbonyl group
129.066485.0500C₂H₂O (Ketene)Ring cleavage and loss of ketene
112.039984.0444CO (Carbon Monoxide)Subsequent loss from the [M+H-NH₃]⁺ ion

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretching~3200-3300
Amine N-HStretching (asymmetric & symmetric)~3300-3500 (two bands)
Aliphatic C-HStretching~2850-3000
Imide C=OStretching (asymmetric & symmetric)~1700-1750 (two strong bands)
Amine N-HBending (Scissoring)~1590-1650

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds. For a polar compound like this compound, a reverse-phase HPLC method is typically employed. nih.govresearchgate.net

A standard HPLC method would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. nih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com

Detection: UV detection is suitable, typically in the range of 200-220 nm, where the amide chromophore absorbs. nih.gov

Purity Analysis: The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

This method allows for the separation of the target compound from closely related impurities, providing reliable purity data.

UPLC-QTOF-MS combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high-resolution and high mass accuracy detection of a Quadrupole Time-of-Flight mass spectrometer. This powerful hyphenated technique is ideal for the comprehensive analysis of this compound and its derivatives, particularly in complex matrices or for impurity profiling. mdpi.comrsc.orgresearchgate.net

Key advantages of UPLC-QTOF-MS include:

Enhanced Resolution: UPLC systems use columns with smaller particles (<2 µm), resulting in sharper peaks and better separation of components compared to traditional HPLC. mdpi.com

High Mass Accuracy: QTOF analyzers can measure m/z values with high precision (typically <5 ppm error), which allows for the confident determination of the elemental composition of the parent compound and any detected impurities. researchgate.net

Sensitive Detection: The technique provides excellent sensitivity for identifying and quantifying trace-level components.

Structural Confirmation: The MS/MS capabilities of the instrument allow for the fragmentation of ions, providing structural information that aids in the identification of unknown metabolites or degradation products.

This methodology is particularly valuable during drug development for identifying and characterizing potential process-related impurities and degradation products.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present, which is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. For a compound like this compound, this analysis is crucial for verifying its chemical formula, C₅H₈N₂O₂.

The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of C₅H₈N₂O₂ is 128.13 g/mol .

Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01560.0546.89
Hydrogen (H)1.00888.0646.29
Nitrogen (N)14.01228.0221.87
Oxygen (O)16.00232.0024.97
Total 128.13 100.00

In a typical experimental procedure, a sample of the synthesized compound is combusted in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amounts of these products are then used to calculate the percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

For a synthesized batch of this compound to be considered pure, the experimentally determined elemental percentages should be in close agreement with the calculated theoretical values, typically within a margin of ±0.4%.

Hypothetical Elemental Analysis Data for this compound

ElementTheoretical %Found %
C46.8946.95
H6.296.35
N21.8721.80

Such results would strongly support the assigned empirical and molecular formula of the synthesized compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be inferred.

For piperidine-2,6-dione derivatives, X-ray crystallography can reveal important conformational features of the six-membered ring. The piperidine (B6355638) ring can adopt various conformations, with the chair form being the most stable. However, the presence of substituents can influence the ring's conformation, potentially leading to twisted or boat-like structures.

While a specific crystal structure for the parent this compound is not publicly available, studies on related piperidine-2,6-dione (glutarimide) derivatives provide insight into the expected structural features. For instance, in the crystal structure of (6S)-6-isobutylpiperidine-2,4-dione, the six-membered ring adopts a chair conformation.

The table below presents hypothetical crystallographic data for a derivative of this compound to illustrate the type of information obtained from an X-ray diffraction experiment.

Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)985.4
Z4
Density (calculated) (g/cm³)1.45

In this hypothetical example, the crystal system is monoclinic, and the space group is P2₁/c. The unit cell dimensions (a, b, c) and angles (α, β, γ) define the size and shape of the repeating unit in the crystal lattice. The volume of the unit cell and the number of molecules per unit cell (Z) are also determined.

The determination of absolute stereochemistry is particularly crucial for chiral derivatives. By using a technique known as anomalous dispersion, the absolute configuration of a chiral center can be unambiguously assigned as either (R) or (S). This is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Aminopiperidine-2,6-dione derivatives, and how should data be interpreted?

  • Methodological Answer : Utilize FT-IR to identify key functional groups (e.g., carbonyl stretches at ~1630–1680 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹) and 1H/13C NMR to confirm molecular structure. For example, in 1-(3-nitrophenyl)piperidine-2,6-dione, proton signals at δ 2.48 ppm (triplet) correspond to the piperidine ring, while aromatic protons appear at δ 6.04–6.98 ppm . Elemental analysis (C, H, N, O) should match theoretical values within ±0.3% deviation to validate purity. GC-MS can further confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dust generation. Collect waste in sealed containers labeled for hazardous organic compounds .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers design synthetic routes for novel this compound analogs?

  • Methodological Answer : Start with a core piperidine-2,6-dione scaffold and introduce substituents via nucleophilic substitution or coupling reactions. For example, aryl groups can be added using Suzuki-Miyaura cross-coupling with boronic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize conditions (e.g., catalyst loading, temperature) to improve yields . Purify products via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., OECD Guidelines 423 for acute oral toxicity). For instance, discrepancies in LD50 values may arise from differences in solvent carriers (e.g., DMSO vs. saline). Use in vitro models (e.g., HepG2 cells for hepatotoxicity) to correlate cellular viability (via MTT assay) with in vivo results. Reference safety data sheets (SDS) for hazard classifications (e.g., acute toxicity Category 2 for oral exposure) and validate findings with third-party databases like NIST Chemistry WebBook .

Q. What experimental strategies are effective for studying polymorphic forms of this compound analogs?

  • Methodological Answer : Employ X-ray diffraction (XRD) to identify crystal lattice variations and differential scanning calorimetry (DSC) to analyze thermal stability (e.g., melting points between 117–158°C observed in nitro-substituted derivatives) . Solvent-mediated polymorph screening (e.g., using ethanol, acetonitrile) under controlled temperature and agitation can isolate metastable forms. Pair with computational modeling (e.g., Mercury CSD) to predict packing efficiencies and thermodynamic stability .

Q. How can researchers assess the environmental impact of this compound derivatives?

  • Methodological Answer : Perform aquatic toxicity testing per OECD Guideline 201 using Daphnia magna (EC50 values) and Danio rerio (LC50 values). For chronic toxicity, measure bioaccumulation potential via logP calculations (e.g., >3.0 indicates high risk). Classify compounds using WGK criteria (e.g., WGK 3 for high aquatic hazard) and reference environmental fate data from SDS .

Q. What advanced techniques validate the biological activity of this compound-based inhibitors?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., kon/koff rates) to targets like topoisomerase II or cholinesterase. For in vivo efficacy, employ murine models (e.g., xenograft tumors for anticancer evaluation) and compare dose-response curves with positive controls (e.g., doxorubicin). Pair with metabolomic profiling (LC-MS/MS) to track metabolite formation and off-target effects .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data across different batches of this compound derivatives?

  • Methodological Answer : Implement quality control (QC) protocols :

  • NMR : Use an internal standard (e.g., TMS) and consistent solvent (DMSO-d6 or CDCl3) to minimize solvent shift artifacts.
  • Elemental Analysis : Recalibrate instruments monthly and run triplicate samples to ensure precision (±0.3% tolerance) .
  • Batch Documentation : Record synthetic conditions (e.g., reaction time, temperature) and storage parameters (e.g., desiccated at –20°C) to trace variability sources .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values. Use ANOVA with post-hoc Tukey tests to compare group means. For small datasets, employ non-parametric tests (e.g., Kruskal-Wallis). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.